![molecular formula C17H20N4O5S2 B2768218 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034402-76-9](/img/structure/B2768218.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a derivative of thiadiazole and benzamide. Thiadiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The molecular structure of the compound includes a thiadiazole ring fused with a benzamide moiety. The presence of the dimethylsulfamoyl group enhances its solubility and biological activity. The following table summarizes the key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₄S₂ |
Molecular Weight | 342.43 g/mol |
CAS Number | 1312010-01-7 |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
In vitro studies indicate that the compound exhibits Minimum Inhibitory Concentrations (MIC) in the range of 15.6 µg/mL to 50 µg/mL against these pathogens, suggesting moderate to high antibacterial efficacy .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines:
- Breast Cancer (MCF7 and MDA-MB-231)
- Prostate Cancer (DU145 and LnCaP)
- Pancreatic Cancer (PaCa2)
Research indicates that the compound displays notable cytotoxicity with IC50 values around 0.3 µM for pancreatic cancer cells, indicating strong potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural features. Key findings from SAR studies include:
- Substitution Patterns : The introduction of various substituents on the thiadiazole ring can enhance activity. For instance, alkyl chains at specific positions have been shown to increase antibacterial potency.
- Functional Groups : The presence of electron-withdrawing groups (like sulfonyl) enhances the interaction with biological targets .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of thiadiazole derivatives including the target compound against Gram-positive and Gram-negative bacteria. Results demonstrated that modifications at the benzamide moiety significantly influenced antibacterial activity.
Case Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of thiadiazole derivatives on pancreatic cancer cells. The results indicated that compounds with a similar structure to this compound exhibited enhanced apoptosis rates compared to controls .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit notable antimicrobial activities. A study conducted on various thiadiazole derivatives demonstrated significant antibacterial effects against strains such as E. coli and Bacillus mycoides. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone. The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis .
Anticancer Potential
Recent studies have explored the anticancer properties of thiadiazole derivatives. For example, certain modifications in the structure have been associated with enhanced cytotoxicity against various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels. The findings suggest that structural optimization is crucial for developing effective therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at the thiophene position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity .
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-19(2)27(23,24)14-8-5-12(6-9-14)17(22)18-13-7-10-15-16(11-13)21(4)28(25,26)20(15)3/h5-11H,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVBYLKMXSKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.